molecular formula C13H18ClNO2 B562843 N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide CAS No. 922162-66-1

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B562843
CAS No.: 922162-66-1
M. Wt: 255.742
InChI Key: VYPOCBWJVAGTFV-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, along with a dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-6-ethoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Chloro-6-ethoxyaniline+2,2-Dimethylpropanoyl chlorideThis compound\text{4-Chloro-6-ethoxyaniline} + \text{2,2-Dimethylpropanoyl chloride} \rightarrow \text{this compound} 4-Chloro-6-ethoxyaniline+2,2-Dimethylpropanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 4-chloro-6-ethoxybenzoic acid.

    Reduction: Formation of 4-chloro-6-ethoxyaniline.

    Substitution: Formation of N-(4-substituted-6-ethoxyphenyl)-2,2-dimethylpropanamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2,2-dimethylpropanamide
  • N-(4-Ethoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-Chlorophenyl)-2,2-dimethylpropanamide

Uniqueness

N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-5-17-11-8-9(14)6-7-10(11)15-12(16)13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPOCBWJVAGTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652514
Record name N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922162-66-1
Record name N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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